
Benzene, (3,3-dimethoxy-1-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (3,3-dimethoxy-1-propynyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-dimethoxy-1-propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3,3-dimethoxy-1-propynyl)- typically involves the alkylation of benzene with a suitable propynylating agent under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of Benzene, (3,3-dimethoxy-1-propynyl)- may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, (3,3-dimethoxy-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (3,3-dimethoxy-1-propynyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, (3,3-dimethoxy-1-propynyl)- involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo electrophilic substitution reactions, which can alter the chemical environment and influence biological processes. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,3-dimethoxy-
- Benzene, 1-propynyl-
- Benzene, (3,3-diethoxy-1-propynyl)-
Comparison: Benzene, (3,3-dimethoxy-1-propynyl)- is unique due to the presence of both methoxy and propynyl groups, which confer distinct chemical properties. Compared to Benzene, 1,3-dimethoxy-, it has an additional propynyl group that enhances its reactivity and potential applications. Similarly, Benzene, 1-propynyl- lacks the methoxy groups, making it less versatile in certain reactions. Benzene, (3,3-diethoxy-1-propynyl)-, on the other hand, has ethoxy groups instead of methoxy, which can influence its solubility and reactivity.
Eigenschaften
CAS-Nummer |
80832-34-4 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3,3-dimethoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C11H12O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI-Schlüssel |
UXKMQYYVEURRTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C#CC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


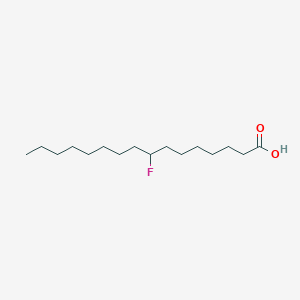
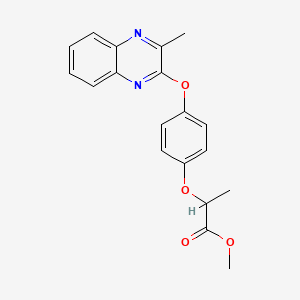
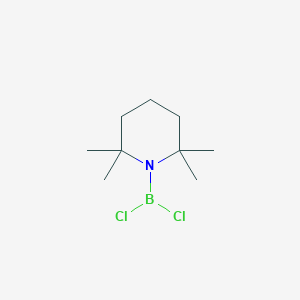
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

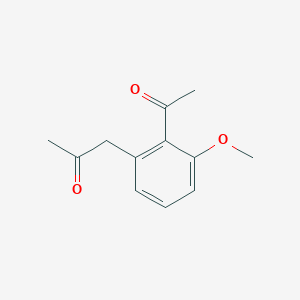
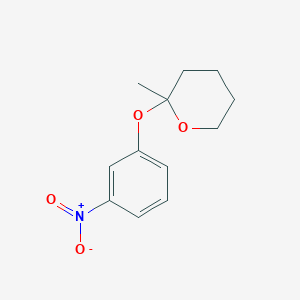

![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
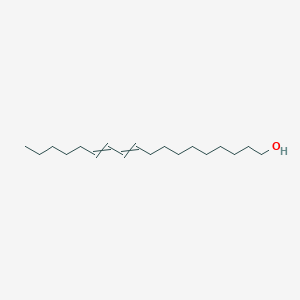


![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
